rac trans-3-Hydroxy Glyburide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac trans-3-Hydroxy Glyburide: is a metabolite of Glyburide, a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. This compound is characterized by its molecular formula C23H28ClN3O6S and a molecular weight of 510.00 . It is used extensively in biochemical and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac trans-3-Hydroxy Glyburide involves the hydroxylation of Glyburide. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9 . The reaction conditions often include the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: : rac trans-3-Hydroxy Glyburide undergoes several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Glyburide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Glyburide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac trans-3-Hydroxy Glyburide is widely used in scientific research, particularly in the fields of:
Mechanism of Action
rac trans-3-Hydroxy Glyburide exerts its effects by interacting with the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This interaction leads to the closure of ATP-sensitive potassium channels, resulting in an increase in intracellular potassium and calcium ion concentrations . This cascade ultimately stimulates the release of insulin, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
rac trans-4-Hydroxy Glyburide: Another metabolite of Glyburide, formed by the hydroxylation at a different position on the molecule.
Glyburide: The parent compound, used as an antidiabetic drug.
Uniqueness: : rac trans-3-Hydroxy Glyburide is unique due to its specific hydroxylation position, which affects its interaction with biological targets and its metabolic profile. This specificity makes it a valuable compound for studying the detailed mechanisms of Glyburide metabolism and its pharmacological effects .
Properties
Molecular Formula |
C23H28ClN3O6S |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-[[(1R,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18-/m1/s1 |
InChI Key |
VFBAJFAMXTVSQA-QZTJIDSGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@H](C3)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.